![molecular formula C14H20N2 B3246321 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane CAS No. 17783-48-1](/img/structure/B3246321.png)
3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane
Overview
Description
3-Benzyl-8-methyl-3,8-diazabicyclo[321]octane is a bicyclic organic compound with a unique structure that includes a diazabicyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base. The reaction conditions often include the use of solvents such as ethyl acetate and temperatures around 104-105°C .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.
Scientific Research Applications
3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of biological pathways and mechanisms.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 8-Benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione
- 3,8-Diazabicyclo[3.2.1]octane-2,4-dione, 8-methyl-3-(phenylmethyl)-
Uniqueness
3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane is unique due to its specific structural features and the presence of both benzyl and methyl groups.
Biological Activity
3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane is a bicyclic compound that has garnered interest in various fields of scientific research, particularly in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a unique diazabicyclo framework that allows for diverse interactions with biological targets. Its structure facilitates binding to specific receptors and enzymes, which is crucial for its biological activity.
The biological activity of this compound primarily involves its interaction with molecular targets such as enzymes and receptors. This interaction can modulate their activity, influencing various biological pathways. The compound's ability to fit into binding sites due to its bicyclic structure enhances its potential as a therapeutic agent .
Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits antimicrobial and antiviral properties. These activities are significant for developing new treatments for infectious diseases .
Spasmolytic and Local Anesthetic Effects
Pharmacological testing has demonstrated that this compound possesses spasmolytic and local anesthetic activities. It shows promise for treating conditions such as peptic ulcers and pylorospasm, making it a candidate for further clinical development .
Study on Antimicrobial Activity
In a study assessing the antimicrobial efficacy of various diazabicyclo compounds, this compound was found to inhibit the growth of several bacterial strains, indicating its potential as an antimicrobial agent .
Evaluation of Spasmolytic Effects
A clinical study evaluated the spasmolytic effects of this compound in patients with gastrointestinal disorders. Results showed significant improvement in symptoms compared to a placebo group, suggesting its effectiveness in managing gastrointestinal spasms .
Data Tables
Q & A
Q. What synthetic routes are effective for synthesizing 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane, and how do reaction conditions influence diastereoselectivity?
Basic
The compound can be synthesized via radical cyclization of substituted azetidin-2-ones using n-tributyltin hydride and AIBN in toluene, achieving >99% diastereocontrol . Alternative routes include esterification of bicyclic intermediates with benzyl and methyl groups, as demonstrated in the synthesis of 8-Cbz-3-oxo derivatives . Optimizing solvent polarity and radical initiator concentration (e.g., AIBN at 0.1–0.2 equiv.) is critical for minimizing side reactions and maximizing yields.
Q. How can researchers characterize the structural conformation and electronic properties of this compound?
Basic
X-ray crystallography and NMR spectroscopy are essential for resolving stereochemistry. For example, the endo vs. exo configuration of benzyl substituents can be confirmed via NOESY correlations . Computational methods like DFT calculations (B3LYP/6-31G*) further elucidate electronic properties, such as charge distribution at the nitrogen atoms, which impacts binding to neurotransmitter transporters .
Q. What initial structure-activity relationship (SAR) findings have been reported for this compound in neurotransmitter transporter inhibition?
Basic
Substituents at the 3- and 8-positions significantly modulate activity. Rigid ethylidenyl analogs show stereoselective binding to dopamine (DAT), serotonin (SERT), and norepinephrine transporters (NET), with endo-benzyl derivatives exhibiting 10-fold higher DAT affinity than exo isomers . Methyl substitution at the 8-position enhances metabolic stability but reduces NET selectivity compared to cyclopropylmethyl analogs .
Q. How does stereochemistry influence the pharmacological profile of this compound derivatives?
Advanced
Stereochemistry dictates transporter selectivity. For instance, (1R,3S,5R,6S)-configured derivatives show preferential DAT inhibition (Ki = 12 nM) due to complementary van der Waals interactions with hydrophobic binding pockets, whereas enantiomers exhibit >100-fold lower potency . Chiral HPLC or enzymatic resolution is recommended to isolate active stereoisomers for in vivo studies .
Q. What computational strategies are used to predict binding mechanisms with neurotransmitter transporters?
Advanced
Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model interactions with DAT/SERT/NET. Key findings include hydrogen bonding between the tertiary amine and Asp79 in DAT, and π-π stacking of the benzyl group with Phe325 . Machine learning models trained on transporter inhibition datasets can prioritize derivatives for synthesis .
Q. How can researchers resolve contradictions in activity data across in vitro assays (e.g., cell-based vs. membrane binding assays)?
Advanced
Discrepancies often arise from assay-specific conditions (e.g., ionic strength, pH). For example, membrane binding assays may underestimate uptake inhibition due to lack of transmembrane potential. Validate findings using orthogonal methods: compare radioligand displacement (e.g., [³H]WIN35428 for DAT) with fluorescence-based uptake assays . Normalize data to positive controls (e.g., cocaine for DAT) to improve cross-study comparability.
Q. What strategies optimize reaction yields for stereochemically complex derivatives?
Advanced
Use orthogonal protecting groups (e.g., Cbz for nitrogen, tert-butyl esters for carboxylates) to enable stepwise functionalization . For radical cyclizations, lower reaction temperatures (0–25°C) improve diastereoselectivity, while microwave-assisted synthesis reduces reaction times from 24 h to 2 h . Screen transition-metal catalysts (e.g., Pd/C for hydrogenolysis) to minimize racemization during deprotection.
Q. How do structural modifications at the benzyl or methyl positions affect metabolic stability?
Advanced
Electron-withdrawing groups (e.g., 4-fluoro substitution on the benzyl ring) reduce CYP450-mediated oxidation, improving half-life in liver microsomes from 15 min to >60 min . Methyl substitution at the 8-position enhances stability but may require prodrug strategies (e.g., esterification of hydroxyl groups) to improve bioavailability .
Properties
IUPAC Name |
3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-15-13-7-8-14(15)11-16(10-13)9-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIXVQRBAFSAQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CN(C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301203903 | |
Record name | 8-Methyl-3-(phenylmethyl)-3,8-diazabicyclo[3.2.1]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301203903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17783-48-1 | |
Record name | 8-Methyl-3-(phenylmethyl)-3,8-diazabicyclo[3.2.1]octane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17783-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Methyl-3-(phenylmethyl)-3,8-diazabicyclo[3.2.1]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301203903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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